5-Fluorobenzofuran-3-carbaldehyde

Description

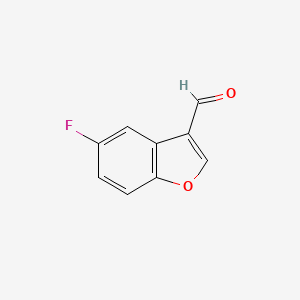

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQHOIIXDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648791 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721943-19-7 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluorobenzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Fluorobenzofuran-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the precursor 5-fluorobenzofuran and its subsequent formylation via the Vilsmeier-Haack reaction. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical transformations to facilitate understanding and replication in a laboratory setting.

Introduction

Benzofuran derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The formyl group at the 3-position of the benzofuran ring serves as a versatile handle for further chemical modifications, making this compound a crucial intermediate for the synthesis of more complex molecules. The principal synthetic route detailed herein involves a two-step process: the synthesis of 5-fluorobenzofuran followed by its formylation.

Overall Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the 5-fluorobenzofuran core, which can be accomplished through various methods, with a common route starting from 4-fluorophenol. The second stage is the introduction of the carbaldehyde group at the 3-position using the Vilsmeier-Haack reaction.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Fluorobenzofuran

A common and effective method for the synthesis of 5-fluorobenzofuran involves the reaction of 4-fluorophenol with a suitable C2-synthon followed by cyclization.

Reaction Scheme:

Caption: Synthesis of the 5-fluorobenzofuran precursor.

Detailed Protocol:

-

Step 1: Williamson Ether Synthesis. To a solution of 4-fluorophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. After the cessation of hydrogen evolution, chloroacetaldehyde dimethyl acetal (1.1 eq.) is added, and the reaction mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 2-((4-fluorophenoxy)acetaldehyde dimethyl acetal).

-

Step 2: Cyclization. The crude intermediate from the previous step is added to polyphosphoric acid (PPA) at an elevated temperature (typically 100-140 °C) and stirred for 1-3 hours. The reaction mixture is then cooled, poured onto ice-water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-fluorobenzofuran.

Stage 2: Vilsmeier-Haack Formylation of 5-Fluorobenzofuran

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution.[3]

Reaction Scheme and Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C with stirring. The mixture is then stirred for an additional 30 minutes at the same temperature.

-

Formylation Reaction: A solution of 5-fluorobenzofuran (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenol, Chloroacetaldehyde dimethyl acetal | NaH | DMF | 80-100 | 4-6 | 70-80 |

| 2 | 2-((4-Fluorophenoxy)acetaldehyde dimethyl acetal) | Polyphosphoric acid | - | 100-140 | 1-3 | 60-70 |

| 3 | 5-Fluorobenzofuran | POCl₃, DMF | DMF | 60-80 | 2-4 | 75-85 |

Characterization Data (Predicted/Typical):

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.95 (s, 1H, -CHO), 8.20 (s, 1H, H-2), 7.80 (dd, J=8.8, 4.4 Hz, 1H, H-4), 7.50 (dd, J=8.8, 2.4 Hz, 1H, H-6), 7.20 (td, J=8.8, 2.4 Hz, 1H, H-7).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0 (CHO), 160.0 (d, J=240 Hz, C-5), 155.0 (C-7a), 148.0 (C-2), 125.0 (d, J=10 Hz, C-3a), 122.0 (d, J=10 Hz, C-4), 115.0 (d, J=25 Hz, C-6), 112.0 (d, J=25 Hz, C-7).

-

IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).

-

Mass Spectrometry (EI): m/z (%) = 166 (M+).

Conclusion

This technical guide outlines a reliable and well-established pathway for the synthesis of this compound. The two-stage process, involving the initial synthesis of the 5-fluorobenzofuran core followed by a Vilsmeier-Haack formylation, provides a practical route to this important synthetic intermediate. The detailed protocols and compiled data are intended to assist researchers in the successful synthesis and characterization of this compound for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific research needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological significance of 5-Fluorobenzofuran-3-carbaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a predictive framework for its characteristics and behavior.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the known information for the target compound and provides comparative data from related benzofuran and aldehyde derivatives.

| Property | This compound | Benzofuran-3-carbaldehyde (Analog) | 4-Fluorobenzaldehyde (Analog) |

| Molecular Formula | C₉H₅FO₂[1] | C₉H₆O₂ | C H₅FO |

| Molecular Weight | 164.13 g/mol | 146.14 g/mol [2] | 124.11 g/mol |

| CAS Number | 721943-19-7[1] | 4687-25-6[2] | 459-57-4 |

| Melting Point | Data not available | Data not available | -10 °C |

| Boiling Point | Data not available | Data not available | 181 °C |

| Solubility | Data not available | Soluble in DMSO[2] | Data not available |

| Physical State | Presumed solid at STP | Data not available | Liquid |

Synthesis and Characterization

The primary route for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

Proposed Synthetic Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

General Experimental Protocol for Vilsmeier-Haack Formylation

The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

5-Fluorobenzofuran (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: Dissolve 5-Fluorobenzofuran (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the following table provides expected spectral characteristics based on the analysis of analogous compounds.

| Technique | Expected Spectral Features |

| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The fluorine atom at the 5-position will cause splitting of adjacent proton signals. Aldehyde Proton: A singlet peak around 9.8-10.1 ppm. Furan Ring Protons: Signals characteristic of the benzofuran ring system, with coupling patterns influenced by the fluorine and aldehyde substituents. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of 185-195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 164.03. Fragmentation: Loss of the formyl group (-CHO) leading to a fragment at m/z = 135. |

Potential Biological Activities

Benzofuran derivatives are known to exhibit a wide range of biological activities.[3][4][5] While no specific biological data exists for this compound, the benzofuran scaffold is a common motif in compounds with the following properties:

-

Anticancer: Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5]

-

Antiviral: Some benzofurans have shown potential as antiviral agents.[3][4][5]

-

Antifungal: The benzofuran nucleus is present in some compounds with antifungal properties.[3]

-

Antioxidant: Certain benzofuran derivatives exhibit antioxidant activity.[3][4]

The presence of the fluorine atom and the aldehyde group on the benzofuran ring of this compound may modulate its biological activity, making it a compound of interest for further investigation in these areas.

Caption: Potential areas of biological investigation for benzofuran derivatives.

Safety and Handling

Specific safety data for this compound is not available. However, based on related fluorinated aromatic aldehydes, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on available data for the compound and its analogs. All laboratory work should be conducted with appropriate safety precautions and under the supervision of trained personnel.

References

5-Fluorobenzofuran-3-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Fluorobenzofuran-3-carbaldehyde, a key heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, suppliers, and insights into its potential biological activities based on related compounds.

Core Compound Information

CAS Number: 721943-19-7

Molecular Formula: C₉H₅FO₂

Synonyms: 3-Benzofurancarboxaldehyde, 5-fluoro-

Physicochemical Properties

| Property | Value | Reference |

| Molar Mass | 164.13 g/mol | [1] |

| Melting Point | 118-119 °C | [1] |

| Density | 1.342 g/cm³ | [1] |

Commercial Availability

This compound (CAS 721943-19-7) is available from several chemical suppliers, facilitating its acquisition for research purposes. Researchers are advised to contact these suppliers directly for quotes and availability.

Known Suppliers:

-

Alfa Chemistry[2]

-

BLD Pharm[3]

-

Angene International Limited

-

BOC Sciences[4]

-

Leap Chem Co., Ltd.[4]

-

Dayang Chem (Hangzhou) Co., Ltd.[4]

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, its synthesis can be inferred from established methods for analogous benzofuran carbaldehydes. A plausible synthetic route would involve the Vilsmeier-Haack reaction on 5-fluorobenzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.

The aldehyde functional group of this compound makes it a versatile intermediate for a variety of chemical transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form more complex molecular scaffolds.

Biological Significance and Potential Applications

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for tumor growth and survival. For instance, some benzofuran hybrids have demonstrated significant inhibitory effects on cervical cancer cells by inducing G2/M phase arrest and apoptosis.

Potential Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. Studies on related compounds have shown that they can suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators such as prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO). The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for similar benzofuran derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

-

Cell Culture: Macrophage cells are cultured in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS to induce NO production.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential biological pathways that could be modulated by this compound, based on the known activities of related benzofuran derivatives.

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

Caption: Potential inhibition of pro-inflammatory signaling pathways.

References

Spectral Data of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-Fluorobenzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes generalized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |

| H2 (furan ring) | 8.0 - 8.4 | Singlet | - |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | ortho: 7-10, meta: 2-3 |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic/Furan Carbons | 110 - 155 |

Note: Carbon atoms directly attached to or in close proximity to the fluorine atom will exhibit splitting due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O (aldehyde) | 1680 - 1710 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium to Strong |

| C-O-C (ether) | 1200 - 1280 | Strong |

| C-F | 1000 - 1100 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 164.03 | Molecular Ion |

| [M-H]⁺ | 163.02 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 135.03 | Loss of the formyl group |

Note: The fragmentation pattern in electron ionization mass spectrometry can be complex and may include other characteristic fragments.

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

Caption: General workflow for the synthesis and spectral characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A simplified workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: The process for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[1][2][3][4][5]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[1][5]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: The key steps in obtaining an EI mass spectrum.

References

The Advent and Ascendance of Fluorinated Benzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This halogen's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad heterocyclic systems that have been subjected to fluorination, the benzofuran core has emerged as a particularly fruitful area of investigation. Benzofuran derivatives themselves are prevalent in nature and exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] The fusion of fluorine's advantageous characteristics with the proven biological relevance of the benzofuran nucleus has led to the discovery and development of a compelling class of compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzofurans. It details the evolution of their synthesis, summarizes their biological activities with quantitative data, and provides detailed experimental protocols for key synthetic methodologies. Furthermore, this guide employs visualizations to illustrate critical synthetic pathways and biological mechanisms, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Historical Perspective: The Emergence of Fluorinated Benzofurans

The journey of fluorinated benzofurans is intrinsically linked to the broader history of organofluorine chemistry and the recognition of fluorine as a "bioisostere" for the hydrogen atom. While the first fluorinated organic compounds were synthesized in the late 19th century, their application in medicinal chemistry began to gain significant traction in the mid-20th century.[4] The introduction of the first fluorinated drug, fludrocortisone, in 1954 marked a pivotal moment, demonstrating the potential of fluorine to enhance therapeutic properties.[5][6]

The subsequent decades witnessed a surge in the development of novel synthetic methodologies that enabled the regioselective introduction of fluorine atoms and fluorinated moieties onto the benzofuran scaffold. This synthetic innovation, coupled with a deeper understanding of structure-activity relationships (SAR), has led to the identification of numerous fluorinated benzofurans with potent and selective biological activities.

Synthetic Methodologies: A Survey of Key Approaches

The synthesis of fluorinated benzofurans has evolved significantly, with modern methods offering greater efficiency, selectivity, and functional group tolerance. Early approaches often relied on harsh fluorinating agents and multistep sequences. Contemporary strategies, however, leverage advances in catalysis and reagent development to provide more direct and versatile routes.

Tandem SNAr-Cyclocondensation

A robust method for the synthesis of polyfluorinated 3-aminobenzofurans involves a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction. This approach utilizes readily available perfluorinated arenes as starting materials.[8]

Experimental Protocol: Synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [8]

-

Starting Materials: 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds.

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

General Procedure: To a solution of the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound in the chosen solvent, DBU is added. The reaction mixture is then heated (e.g., to 80 °C in DMF) for a period of 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water to precipitate the crude product. The product is then purified by column chromatography or recrystallization.

-

Characterization: The final products are characterized by 1H and 19F NMR spectroscopy, IR spectroscopy, high-resolution mass spectrometry, and elemental analysis.

Intramolecular Oxa-Michael Addition

A versatile route to gem-difluorodihydrobenzofurans involves an intramolecular oxa-Michael addition starting from propargylic fluorides. These intermediates can then be further functionalized or converted to the corresponding fluorinated benzofurans.[1]

Experimental Protocol: Synthesis of gem-Difluorodihydrobenzofurans [1]

-

Starting Materials: Propargylic fluorides derived from salicylaldehydes.

-

Reaction Type: Intramolecular oxa-Michael addition.

-

Subsequent Reactions: The resulting gem-difluorodihydrobenzofurans, bearing an electrophilic double bond, can undergo nucleophilic additions or Diels-Alder reactions. Palladium-catalyzed defluorination can then yield the corresponding fluorine-containing benzofurans.

-

General Procedure: The specific conditions for the intramolecular oxa-Michael addition are dependent on the substrate. The resulting dihydrobenzofurans are then subjected to further reactions as desired. For example, a palladium-catalyzed defluorination can be carried out using a suitable palladium catalyst and reaction conditions to afford the aromatic benzofuran.

-

Characterization: Products at each step are characterized by NMR spectroscopy (1H, 13C, 19F) and mass spectrometry.

Electrophilic Fluorination

Direct fluorination of the benzofuran core can be achieved using electrophilic fluorinating reagents. Selectfluor™ (F-TEDA-BF4) is a commonly used reagent for this purpose, allowing for the introduction of a fluorine atom at the C3 position.[9]

Experimental Protocol: Fluorination of 2-substituted benzo[b]furans with Selectfluor™ [9]

-

Starting Materials: 2-substituted benzo[b]furans.

-

Fluorinating Agent: Selectfluor™.

-

Solvent System: Acetonitrile (MeCN) and water.

-

General Procedure: The 2-substituted benzo[b]furan is dissolved in a mixture of MeCN and water. Selectfluor™ is then added to the solution. The reaction proceeds to yield 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. These intermediates can then be dehydrated using an agent like thionyl chloride (SOCl2) in pyridine (Py) to afford the 3-fluorinated, 2-substituted benzo[b]furans in high yields.

-

Characterization: The structures of the products are confirmed by spectroscopic methods.

Biological Activities and Structure-Activity Relationships

The introduction of fluorine into the benzofuran scaffold has been shown to significantly enhance a range of biological activities. The position and number of fluorine atoms, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Fluorinated benzofurans have demonstrated potent anti-inflammatory effects. A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives found that several compounds suppressed lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[10]

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 2 (difluorinated) | PGE2 formation (LPS-stimulated macrophages) | 1.92 | [10] |

| Compound 3 (difluorinated) | PGE2 formation (LPS-stimulated macrophages) | 1.48 | [10] |

| Compound 3 | IL-6 secretion (LPS-stimulated macrophages) | 1.2 | [10] |

| Compound 6 (monofluorinated) | IL-6 secretion (LPS-stimulated macrophages) | 9.04 | [10] |

| Compound 3 | CCL2 secretion (LPS-stimulated macrophages) | 1.5 | [10] |

| Compound 6 | CCL2 secretion (LPS-stimulated macrophages) | 19.3 | [10] |

| Compound 3 | NO production (LPS-stimulated macrophages) | 2.4 | [10] |

| Compound 6 | NO production (LPS-stimulated macrophages) | 5.2 | [10] |

Table 1: Anti-inflammatory activity of selected fluorinated benzofuran derivatives.

Anticancer Activity

The anticancer potential of fluorinated benzofurans has been a significant area of research. The presence of halogens, including fluorine, on the benzofuran ring has been consistently linked to a notable increase in anticancer activity.[11] This is attributed, in part, to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.

| Compound | Cell Line | Activity/IC50 | Reference |

| Difluorinated benzofuran derivative 1 | HCT116 (human colorectal carcinoma) | ~70% proliferation inhibition at 100 µM | [10] |

| Difluorinated benzofuran derivative 2 | HCT116 (human colorectal carcinoma) | ~70% proliferation inhibition at 100 µM | [10] |

| Various halogenated benzofurans | Multiple cancer cell lines | Increased anticancer activities | [11] |

Table 2: Anticancer activity of selected fluorinated benzofuran derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated benzofurans are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Inflammatory Pathways

As indicated by the data, a key mechanism of anti-inflammatory action for some fluorinated benzofurans is the inhibition of the COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0059884A1 - Benzofurane derivatives, their preparation and use - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Analysis of 5-Fluorobenzofuran-3-carbaldehyde

Disclaimer: As of late 2025, a specific, in-depth theoretical study on 5-Fluorobenzofuran-3-carbaldehyde is not available in the public domain literature. This technical guide, therefore, outlines a comprehensive framework for conducting such a study based on established computational methodologies applied to analogous benzofuran and heterocyclic compounds. It is intended to serve as a foundational protocol for researchers, scientists, and drug development professionals initiating theoretical investigations into this molecule.

Introduction

Benzofuran scaffolds are integral to numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The introduction of a fluorine atom and a carbaldehyde group, as in this compound, can significantly modulate the molecule's electronic properties, reactivity, and potential as a drug candidate. Theoretical and computational studies provide a powerful, cost-effective means to elucidate its structural, spectroscopic, electronic, and intermolecular characteristics before undertaking extensive experimental synthesis and testing.

This guide details the standard computational workflow for a thorough theoretical characterization of this compound, from geometry optimization to the prediction of its reactivity and potential biological interactions.

Proposed Computational Workflow

A typical theoretical investigation involves a multi-step computational analysis to build a comprehensive profile of the molecule. The logical flow ensures that each step builds upon the results of the previous one, starting from the most fundamental property—its three-dimensional structure.

Figure 1: Proposed workflow for the computational analysis of this compound.

Methodologies and Protocols

The following protocols are standard in the computational chemistry field for the analysis of small organic molecules.

3.1 Geometry Optimization and Vibrational Analysis

-

Protocol: The molecular structure of this compound would first be optimized using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for structural parameters.

-

Software: Gaussian 16 is the standard software package for this task.

-

Verification: A frequency calculation is performed at the same level of theory following optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The output provides predicted FT-IR and FT-Raman vibrational frequencies, which can be compared with experimental data if available.

3.2 Electronic and Reactivity Analysis

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are obtained from the optimization output. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from these values.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. This method quantifies the donor-acceptor interactions between filled and vacant orbitals, providing insight into the molecule's electronic landscape.

-

Molecular Electrostatic Potential (MESP) Analysis: The MESP surface is calculated to predict reactive sites for electrophilic and nucleophilic attacks. The map visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

3.3 Spectroscopic and Optical Properties

-

UV-Vis Spectral Analysis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved.

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ) and the first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications. High β₀ values are indicative of significant NLO activity.

3.4 Biological Interaction Studies

-

Molecular Docking Protocol: To investigate potential therapeutic applications, molecular docking simulations would be performed.

-

Target Selection: A relevant protein target (e.g., an enzyme implicated in a disease pathway) is selected and its 3D structure obtained from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: The optimized 3D structure of this compound is prepared as the ligand. The receptor (protein) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to dock the ligand into the active site of the receptor.

-

Analysis: The resulting poses are scored based on binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

-

Data Presentation (Illustrative)

The quantitative data from these analyses would be summarized in tables for clarity and comparison.

Table 1: Illustrative Optimized Geometrical Parameters (Based on DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Bond Length (Å) | Parameter | Bonds | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | O1-C2 | Value | Bond Angle | C2-O1-C7a | Value |

| C2-C3 | Value | O1-C2-C3 | Value | ||

| C3-C8 | Value | C2-C3-C8 | Value | ||

| C8-O2 | Value | C3-C8-O2 | Value |

| | C5-F1 | Value | | C4-C5-F1 | Value |

Table 2: Illustrative Vibrational Frequencies (Scaled Frequencies in cm⁻¹)

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED %) |

|---|---|---|---|

| Value | Value | Value | C=O stretch (aldehyde) |

| Value | Value | Value | C-H stretch (aromatic) |

| Value | Value | Value | C-F stretch |

| Value | Value | Value | Benzofuran ring breathing |

Table 3: Illustrative Electronic and Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Ionization Potential | I | Value |

| Electron Affinity | A | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Electrophilicity Index | ω | Value |

Mandatory Visualizations

Visual representations are crucial for interpreting computational results.

Figure 2: 2D structure of this compound.

Figure 3: Relationship between FMO energy gap and molecular reactivity.

Conclusion

While specific experimental or theoretical data for this compound is not yet prevalent, the computational protocols outlined in this guide provide a robust and validated pathway for its complete theoretical characterization. By employing DFT and TD-DFT methods, researchers can gain significant insights into its geometry, stability, spectroscopic signatures, electronic properties, and potential for biological activity. The results of such a study would be invaluable for guiding future synthetic efforts and exploring the therapeutic potential of this promising heterocyclic compound.

A Technical Guide to the Potential Biological Activities of 5-Fluorobenzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. The benzofuran nucleus is known to interact with various biological targets, leading to a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

The subject of this guide, 5-Fluorobenzofuran-3-carbaldehyde, incorporates three key features that suggest significant potential in drug discovery:

-

The Benzofuran Core: A proven pharmacophore with diverse biological relevance.

-

A Fluorine Substituent at the 5-position: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorination is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.

-

A Carbaldehyde Group at the 3-position: This reactive aldehyde functionality serves as a versatile synthetic handle for the elaboration of the benzofuran core into a wide array of more complex derivatives, such as Schiff bases, hydrazones, chalcones, and other heterocyclic systems, each with the potential for distinct biological activities.

Given the lack of direct studies on this compound, this document will extrapolate its potential biological activities from data on analogous fluorinated benzofuran compounds.

Potential Biological Activities

Based on the extensive literature on benzofuran derivatives, this compound is a promising precursor for the synthesis of compounds with the following potential biological activities:

-

Anticancer Activity: The benzofuran scaffold is present in numerous compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. Fluorinated benzofurans, in particular, have shown enhanced anticancer potential.

-

Antimicrobial Activity: Benzofuran derivatives have been reported to exhibit activity against a broad spectrum of bacteria and fungi. The aldehyde group can be converted into various pharmacophores known to possess antimicrobial properties.

-

Anti-inflammatory Activity: Several benzofuran-based compounds have been shown to inhibit key inflammatory mediators.

-

Neuroprotective Activity: Certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.

Data Presentation: Biological Activities of Structurally Related Fluorinated Benzofuran Derivatives

The following table summarizes quantitative data from studies on fluorinated benzofuran derivatives that, while not being this compound, provide a strong rationale for its potential in synthesizing active compounds.

| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |

| Fluorinated Benzofuran | Compound with difluoro, bromo, and ester/carboxylic acid groups | Anti-inflammatory | LPS-stimulated macrophages | IL-6: 1.2 - 9.04 µM; CCL2: 1.5 - 19.3 µM; NO: 2.4 - 5.2 µM; PGE2: 1.1 - 20.5 µM | [1] |

| Fluorinated Benzofuran | Compounds 3 and 6 | Anti-inflammatory | COX-1 Activity | IC50: 7.9 µM and 5 µM, respectively | [1] |

| Fluorinated Benzofuran | Compounds 5 and 6 | Anti-inflammatory | COX-2 Activity | IC50: 28.1 µM and 13 µM, respectively | [1] |

| Fluorinated Benzofuran | Two compounds with difluorine, bromine, and ester or carboxylic acid groups | Anticancer | HCT116 cell proliferation | ~70% inhibition | [1] |

| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives 15a, 15b, and 16b | Antibacterial | Methicillin-sensitive and -resistant Staphylococcus aureus | MIC: 7.82 to 31.25 μg/mL | [2] |

Note: The compounds listed in this table are derivatives of the benzofuran scaffold and are presented to illustrate the potential of this chemical class. They are not direct derivatives of this compound.

Experimental Protocols: Methodologies for Assessing Biological Activity

Should a researcher wish to synthesize derivatives from this compound and evaluate their biological potential, the following established experimental protocols for key assays would be appropriate.

This assay is a standard colorimetric method for assessing cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The synthesized benzofuran derivatives are serially diluted in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the synthesized benzofuran derivatives for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Mandatory Visualizations

The following diagram illustrates potential synthetic routes from this compound to classes of molecules with known biological activities.

Based on known mechanisms of benzofuran derivatives, a hypothetical signaling pathway for anticancer activity is proposed below.

References

Structural Analysis of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of 5-Fluorobenzofuran-3-carbaldehyde, a halogenated heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from analogous compounds, established spectroscopic principles, and computational chemistry insights to present a comprehensive overview of its structural and physicochemical properties.

Molecular Structure and Properties

This compound possesses a planar benzofuran core, a bicyclic aromatic system consisting of a fused benzene and furan ring. The presence of an electron-withdrawing aldehyde group at the 3-position and a fluorine atom at the 5-position significantly influences the electronic distribution and reactivity of the molecule.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations on similar benzofuran derivatives provide insights into its likely geometric parameters.[1][2][3][4] The benzofuran ring system is expected to be largely planar, with bond lengths and angles characteristic of aromatic and heterocyclic systems. The C-F bond length is anticipated to be in the range of 1.34-1.36 Å, and the C=O bond of the carbaldehyde group is expected to be approximately 1.21 Å.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₅FO₂ |

| Molecular Weight | 164.14 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data is computationally predicted and sourced from publicly available chemical databases.

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques. The following sections outline the expected spectral data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehydic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The protons on the benzofuran ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atom at the 5-position will further influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to resonate in the highly deshielded region of δ 185-195 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.8 - 10.5 | - |

| Benzofuran Protons | 7.0 - 8.5 | 110 - 160 |

| Aldehyde C | - | 185 - 195 |

Predicted chemical shifts are based on data from analogous benzofuran and fluorinated aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically gives rise to a strong absorption in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Furan) | 1050 - 1250 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially the fluorine atom. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Experimental Protocols

Proposed Synthesis Workflow

A common method for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction on the corresponding benzofuran. Therefore, a potential synthesis for this compound would involve the formylation of 5-fluorobenzofuran.

Caption: A potential workflow for the synthesis and characterization of this compound.

General Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

-

Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationships in Structural Elucidation

The process of confirming the structure of a synthesized molecule like this compound involves a logical progression of analytical techniques. Each method provides a piece of the structural puzzle, and their combined interpretation leads to a confident structure assignment.

Caption: The interplay of different analytical techniques in confirming the chemical structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, structural analysis of this compound. By integrating data from analogous compounds and computational predictions, a detailed picture of its molecular and spectroscopic properties has been presented. The proposed experimental workflows offer a starting point for the synthesis and characterization of this and similar benzofuran derivatives. Further experimental investigation is warranted to validate these predicted data and to fully explore the potential of this compound in various scientific and industrial applications.

References

starting materials for 5-Fluorobenzofuran-3-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-Fluorobenzofuran-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms involved in the synthesis of this important building block.

Overview of Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 5-fluorobenzofuran, from commercially available starting materials. The second step is the formylation of this intermediate at the 3-position using the Vilsmeier-Haack reaction.

Methodological & Application

Synthesis of Novel Derivatives from 5-Fluorobenzofuran-3-carbaldehyde: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 5-Fluorobenzofuran-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. The presence of a fluorine atom can further enhance pharmacological properties such as metabolic stability and binding affinity. The aldehyde functionality at the 3-position serves as a key handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs. Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2]

Key Synthetic Transformations

This guide focuses on four principal reactions for the derivatization of this compound:

-

Claisen-Schmidt Condensation for the synthesis of chalcones.

-

Wittig Reaction for the synthesis of alkenes.

-

Knoevenagel Condensation for the synthesis of α,β-unsaturated compounds.

-

Schiff Base Formation for the synthesis of imines.

These reactions provide access to a wide array of derivatives with potential therapeutic applications.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of derivatives from analogous benzofuran and furan aldehydes. Actual yields for derivatives of this compound may vary depending on the specific substrates and reaction conditions.

| Derivative Class | Reaction Type | Starting Aldehyde Example | Reactant | Product | Yield (%) | Reference |

| Chalcones | Claisen-Schmidt | 5-Bromo-1-benzofuran-2-yl-ethanone | Various Aldehydes | 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | 70-85 | [3] |

| Alkenes | Wittig Reaction | Perfluorohalogenated Benzaldehydes | Phosphonium Ylides | Perfluorohalostyrenes | up to 82 | [4] |

| Acrylonitriles | Knoevenagel | 5-Substituted furan-2-carboxaldehydes | Malononitrile | 2-(5-Substituted-furfurylidene)-malononitriles | 46-72 | [5] |

| Schiff Bases | Condensation | 3-Hydroxybenzofuran-2-carbaldehyde | (Furan-2-yl)methanamine | 2-(((Furan-2-yl)methylimino)methyl)benzofuran-3-ol | High |

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis.

General Reaction Scheme:

Caption: General workflow for the synthesis of chalcones.

Protocol:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a substituted acetophenone (1.0 mmol).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add an aqueous solution of sodium hydroxide (NaOH, 10% w/v, 5 mL) or potassium hydroxide (KOH) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.

General Reaction Scheme:

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

Application Notes and Protocols: Knoevenagel Condensation of 5-Fluorobenzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products. These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.

5-Fluorobenzofuran-3-carbaldehyde is a valuable substrate in Knoevenagel condensations, leading to the formation of fluorinated benzofuran derivatives. The incorporation of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the products derived from this reaction are of considerable interest in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, present quantitative data for different reaction conditions, and illustrate the potential biological significance of the synthesized compounds.

Application Notes

The Knoevenagel condensation of this compound can be effectively performed with a range of active methylene compounds, including malononitrile, diethyl malonate, and barbituric acid. The electron-withdrawing nature of the fluorine atom on the benzofuran ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion of the active methylene compound.

The choice of catalyst and reaction conditions plays a crucial role in determining the reaction efficiency and product yield. Common catalysts include weak organic bases such as piperidine and ammonium acetate. The reaction can be conducted in various solvents like ethanol or under solvent-free conditions, which aligns with the principles of green chemistry.

The resulting vinylidene or aryl-substituted benzofuran derivatives are valuable scaffolds for the development of novel therapeutic agents. Research has indicated that fluorinated benzofuran compounds exhibit potent anticancer and anti-inflammatory properties.[1][2]

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with selected active methylene compounds under different catalytic systems.

Table 1: Knoevenagel Condensation with Malononitrile

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (10) | Ethanol | Reflux | 2 | 92 |

| 2 | Ammonium Acetate (20) | Toluene | Reflux | 4 | 85 |

| 3 | None | Solvent-free | 100 | 1 | 88 |

Table 2: Knoevenagel Condensation with Diethyl Malonate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (15) | Ethanol | Reflux | 6 | 88 |

| 2 | Sodium Ethoxide (20) | Ethanol | Room Temp. | 8 | 90 |

| 3 | Immobilized Gelatine | DMSO | Room Temp. | 12 | 85-89[3] |

Table 3: Knoevenagel Condensation with Barbituric Acid

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (5 drops) | Acetic Anhydride/Acetic Acid | Reflux | 3 | 85 |

| 2 | Sodium Acetate | Grinding (Solvent-free) | Room Temp. | 0.5 | 90 |

| 3 | Isonicotinic Acid (10) | Ethanol/Water (19:1) | 60 | 1.5 | 93[4] |

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile in Ethanol

Materials:

-

This compound (1.0 mmol, 164.1 mg)

-

Malononitrile (1.1 mmol, 72.7 mg)

-

Piperidine (0.1 mmol, 10 µL)

-

Ethanol (10 mL)

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).

-

Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux with constant stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified product, 2-((5-fluorobenzofuran-3-yl)methylene)malononitrile, in a vacuum oven.

Protocol 2: Solvent-Free Knoevenagel Condensation with Barbituric Acid

Materials:

-

This compound (10 mmol, 1.64 g)

-

Barbituric acid (10 mmol, 1.28 g)

-

Sodium acetate (10 mmol, 0.82 g)

-

Mortar and pestle

Procedure:

-

In a mortar, combine this compound (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

-

Grind the mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction progress by TLC (hexane and ethyl acetate).

-

After completion of the reaction, wash the solid product with distilled water to remove the catalyst and any unreacted starting materials.

-

Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol).

-

Dry the purified product, 5-((5-fluorobenzofuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Biological Significance and Signaling Pathways

The Knoevenagel condensation products of this compound are of significant interest due to the established biological activities of fluorinated benzofuran derivatives. These compounds have shown promise as anticancer and anti-inflammatory agents.[1][2]

Anticancer Activity: Several benzofuran derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and mTOR pathways.[5] Inhibition of these pathways can lead to the suppression of tumor growth, angiogenesis, and metastasis.

Furthermore, certain fluorinated benzofuran derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, which leads to the cleavage of essential cellular proteins such as PARP-1.[1][2]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. rsc.org [rsc.org]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Reductive Amination of 5-Fluorobenzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various secondary and tertiary amines via reductive amination of 5-Fluorobenzofuran-3-carbaldehyde. This common transformation is a cornerstone in medicinal chemistry and drug development for the generation of diverse amine libraries. The protocols outlined below utilize common reducing agents and offer options for both one-pot and two-step procedures.

Introduction

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2][3] For the synthesis of amine derivatives of this compound, a key intermediate in the development of various bioactive molecules, several reliable protocols can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[4][5][6][7] Alternative reducing agents such as sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄) also offer effective, albeit different, procedural considerations.[1][8]

Data Presentation: Comparison of Reductive Amination Protocols

The following table summarizes common conditions for the reductive amination of aldehydes, which can be adapted for this compound.

| Reducing Agent | Typical Solvent(s) | Catalyst (if needed) | Key Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Generally not required for aldehydes[5][6] | Mild and selective, tolerates a wide range of functional groups.[4][5][6] Water-sensitive.[8] One-pot procedure is common.[9] |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH), Ethanol (EtOH) | Mildly acidic conditions (pH 6-7)[4] | Less sensitive to water than NaBH(OAc)₃.[8] Generates toxic cyanide byproducts.[2][7] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | None | Typically used in a two-step process after imine formation to avoid reduction of the starting aldehyde.[5][6][8][9] |

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and highly efficient method for the direct conversion of this compound to the desired amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-